molecular formula C9H10N2O2 B14018512 N-(2-Formamido-6-methyl-phenyl)formamide CAS No. 6274-39-1

N-(2-Formamido-6-methyl-phenyl)formamide

Cat. No.: B14018512
CAS No.: 6274-39-1
M. Wt: 178.19 g/mol
InChI Key: LCEGVSXHWJQFGR-UHFFFAOYSA-N
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Description

N-(2-Formamido-6-methyl-phenyl)formamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of formamide, characterized by the presence of a formamido group attached to a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formamido-6-methyl-phenyl)formamide typically involves the formylation of 2-amino-6-methylphenol. One common method is the reaction of 2-amino-6-methylphenol with formic acid under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalytic processes to enhance yield and purity. The use of catalysts such as palladium or copper complexes can improve the reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formamido-6-methyl-phenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2-Formamido-6-methyl-phenyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Formamido-6-methyl-phenyl)formamide involves its interaction with various molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in nucleophilic and electrophilic reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methylformanilide: Similar structure but with a methyl group instead of a formamido group.

    N-Phenylformamide: Lacks the methyl substitution on the phenyl ring.

    Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

N-(2-Formamido-6-methyl-phenyl)formamide is unique due to the presence of both a formamido group and a methyl-substituted phenyl ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

6274-39-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(2-formamido-3-methylphenyl)formamide

InChI

InChI=1S/C9H10N2O2/c1-7-3-2-4-8(10-5-12)9(7)11-6-13/h2-6H,1H3,(H,10,12)(H,11,13)

InChI Key

LCEGVSXHWJQFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC=O)NC=O

Origin of Product

United States

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